molecular formula C2H6N2 B14762716 Aziridin-1-amine CAS No. 1721-30-8

Aziridin-1-amine

Cat. No.: B14762716
CAS No.: 1721-30-8
M. Wt: 58.08 g/mol
InChI Key: RLFFLEZFARXFQF-UHFFFAOYSA-N
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Description

Aziridin-1-amine is an organic compound that features a three-membered ring containing nitrogen. This structure is known as an aziridine ring, which is characterized by significant ring strain due to its small size. This compound is a colorless, volatile liquid that is highly reactive and toxic.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with alkenes under basic conditions. This method typically requires the formation of a dicationic intermediate, which then undergoes aziridination . Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or organoazide, to transform alkenes into aziridines .

Industrial Production Methods

Industrially, this compound is produced from aminoethanol via two related routes. The Nippon Shokubai process employs an oxide catalyst and high temperatures to dehydrate aminoethanol. Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include aziridine N-oxides, ethylenediamine, and various amine derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-amine is unique due to its nitrogen-containing three-membered ring, which imparts distinct reactivity and potential biological activity. Unlike azetidine, which has a larger ring, this compound’s smaller ring size results in greater ring strain and reactivity. Compared to ethylene oxide and cyclopropane, the presence of nitrogen in this compound allows for different types of chemical interactions and applications .

Properties

CAS No.

1721-30-8

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

IUPAC Name

aziridin-1-amine

InChI

InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2

InChI Key

RLFFLEZFARXFQF-UHFFFAOYSA-N

Canonical SMILES

C1CN1N

Origin of Product

United States

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